Cas no 1327166-22-2 (4-Chloro-6-(m-tolyl)quinazoline)
4-Chloro-6-(m-tolyl)quinazoline Chemical and Physical Properties
Names and Identifiers
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- 1327166-22-2
- 4-CHLORO-6-(3-METHYLPHENYL)QUINAZOLINE
- Quinazoline, 4-chloro-6-(3-methylphenyl)-
- 4-Chloro-6-(m-tolyl)quinazoline
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- Inchi: 1S/C15H11ClN2/c1-10-3-2-4-11(7-10)12-5-6-14-13(8-12)15(16)18-9-17-14/h2-9H,1H3
- InChI Key: IFOMESQLHCZZSH-UHFFFAOYSA-N
- SMILES: ClC1=C2C(C=CC(=C2)C2C=CC=C(C)C=2)=NC=N1
Computed Properties
- Exact Mass: 254.0610761Da
- Monoisotopic Mass: 254.0610761Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 25.8Ų
4-Chloro-6-(m-tolyl)quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011201-1g |
4-Chloro-6-(m-tolyl)quinazoline |
1327166-22-2 | 95% | 1g |
499.95 USD | 2021-06-01 | |
| Chemenu | CM142324-1g |
4-chloro-6-(m-tolyl)quinazoline |
1327166-22-2 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM142324-1g |
4-chloro-6-(m-tolyl)quinazoline |
1327166-22-2 | 95% | 1g |
$534 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807364-1g |
4-Chloro-6-(m-tolyl)quinazoline |
1327166-22-2 | 98% | 1g |
¥4074.00 | 2024-08-09 |
4-Chloro-6-(m-tolyl)quinazoline Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-Chloro-6-(m-tolyl)quinazoline
Professional Introduction to 4-Chloro-6-(m-tolyl)quinazoline (CAS No. 1327166-22-2)
4-Chloro-6-(m-tolyl)quinazoline, identified by the Chemical Abstracts Service Number (CAS No.) 1327166-22-2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and development. The compound's molecular structure, featuring a quinazoline core substituted with a chloro group at the 4-position and a m-tolyl (meta-tolyl) group at the 6-position, provides a unique chemical profile that makes it a valuable scaffold for further chemical modifications and biological evaluations.
The quinazoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its presence in numerous bioactive molecules. Its rigid bicyclic system contributes to favorable interactions with biological targets, making it an attractive motif for designing novel therapeutic agents. Among the various derivatives of quinazoline, 4-Chloro-6-(m-tolyl)quinazoline stands out due to the electron-withdrawing nature of the chloro group and the electron-donating effect of the m-tolyl group, which can modulate the electronic properties of the molecule and influence its reactivity and binding affinity.
In recent years, there has been a surge in research focused on quinazoline derivatives as potential candidates for treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural versatility of quinazoline allows for the introduction of diverse functional groups, enabling chemists to tailor the properties of these compounds to specific biological targets. For instance, studies have shown that modifications at the 4- and 6-positions of the quinazoline ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of these molecules.
One of the most compelling aspects of 4-Chloro-6-(m-tolyl)quinazoline is its potential as a precursor for more complex drug candidates. The presence of both a chloro group and an m-tolyl group provides multiple sites for further functionalization, allowing researchers to explore various chemical transformations. These include nucleophilic aromatic substitution reactions, cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, and other palladium-catalyzed processes. Such transformations can lead to the synthesis of novel derivatives with enhanced biological activity or improved pharmacological properties.
Recent advancements in computational chemistry have also facilitated the design of new quinazoline-based compounds like 4-Chloro-6-(m-tolyl)quinazoline. Molecular modeling techniques can predict how these molecules will interact with biological targets at the atomic level, providing valuable insights into their potential therapeutic efficacy. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and identify promising candidates for further development.
The synthesis of 4-Chloro-6-(m-tolyl)quinazoline typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of anthranilic acid derivatives with appropriate alkylating agents to form the quinazoline core. Subsequent chlorination and methylation steps then introduce the chloro and m-tolyl substituents at the desired positions. The choice of reagents and reaction conditions is critical to achieving high yields and purity, which are essential for subsequent biological evaluations.
Once synthesized, 4-Chloro-6-(m-tolyl)quinazoline undergoes rigorous testing to assess its biological activity. This often involves in vitro assays designed to evaluate its interaction with specific enzymes or receptors relevant to target diseases. For example, kinase inhibition assays are commonly used to screen quinazoline derivatives for their ability to inhibit protein kinases involved in cancer cell proliferation. Additionally, cell-based assays can provide insights into their cytotoxicity profiles and potential therapeutic applications.
The integration of genomics and proteomics into drug discovery has further enhanced the evaluation process for compounds like 4-Chloro-6-(m-tolyl)quinazoline. By analyzing large datasets generated from these technologies, researchers can identify new targets and understand how these compounds might interact with complex biological pathways. This holistic approach has led to more targeted drug design strategies and improved understanding of disease mechanisms.
In conclusion, 4-Chloro-6-(m-tolyl)quinazoline (CAS No. 1327166-22-2) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile scaffold for further chemical modifications and biological evaluations. As research in this field continues to evolve, compounds like this are likely to play an increasingly important role in developing new therapeutic agents that address unmet medical needs.
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